Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate
Description
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is a quaternary ammonium compound featuring a benzilate ester moiety. Its structure comprises:
Properties
CAS No. |
27856-04-8 |
|---|---|
Molecular Formula |
C26H38ClNO3 |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C26H38NO3.ClH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LHFKRBYXOIOTIX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)octylammonium chloride with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Dimethyl(2-hydroxyethyl)octylammonium chloride: This is synthesized by reacting octylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Reaction with Benzilic Acid: The resulting dimethyl(2-hydroxyethyl)octylammonium chloride is then reacted with benzilic acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery systems where controlled release is required .
Comparison with Similar Compounds
Key Characteristics :
- High lipophilicity due to the octyl chain, enhancing membrane permeability.
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Quaternary Ammonium Benzilate Derivatives
Structural and Functional Differences
Alkyl Chain Variations :
- The octyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl in Lachesine or methyl in choline chloride). This enhances tissue penetration and bioavailability but may also elevate toxicity risks .
- Benzilate vs. Simple Quaternary Ammonium :
- Benzilate esters (target compound, Lachesine, BZ) exhibit anticholinergic activity by blocking muscarinic receptors, whereas non-benzilate analogs like choline chloride lack this property .
- Choline chloride’s 2-hydroxyethyl group supports roles in lipid metabolism and cell membrane integrity, making it critical in animal feed .
Biological Activity: BZ is a potent, non-selective anticholinergic agent with central nervous system effects, whereas Lachesine is a peripherally acting muscarinic antagonist used in eye drops . The target compound’s activity remains underexplored but is hypothesized to align with BZ due to structural similarities .
High solubility in polar solvents (e.g., methanol, DMSO) is expected, similar to organoboron molten salts in .
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